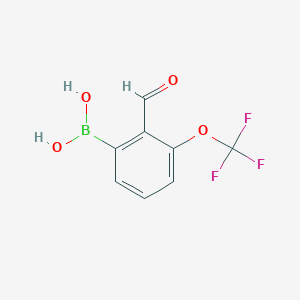

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

描述

属性

IUPAC Name |

[2-formyl-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-1-2-6(9(14)15)5(7)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVJTZCOBBLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210547 | |

| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-92-9 | |

| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis from Haloaromatic Precursors via Grignard Reaction

One classical approach to prepare formylphenylboronic acids, including substituted derivatives, involves the formation of an arylmagnesium halide intermediate followed by reaction with a trialkyl borate ester. This method has been extensively reported for various formylphenylboronic acids and can be adapted for trifluoromethoxy-substituted analogs with modifications.

Procedure:

The haloaromatic precursor (e.g., bromo- or fluoro-substituted aromatic bearing the trifluoromethoxy group) is reacted with magnesium to form the Grignard reagent in tetrahydrofuran (THF) under reflux conditions. The Grignard reagent is then treated with a trialkyl borate (e.g., tri-n-butyl borate) at low temperatures (typically −40 to −78 °C) to form the boronate intermediate. Subsequent acidic hydrolysis yields the boronic acid.Challenges:

High purity is difficult to achieve at elevated temperatures due to side reactions forming triarylboranes, borinic acids, or oxidative byproducts such as benzaldehydes and bisformyl biphenyls. The trifluoromethoxy substituent may further complicate the reaction due to its electron-withdrawing effect, potentially reducing the nucleophilicity of the arylmagnesium intermediate.Purification:

After the reaction, the crude boronic acid is purified by controlled pH precipitation using aqueous sodium hydroxide and hydrochloric acid at low temperatures (~10 °C), followed by filtration and drying under nitrogen. This step significantly enhances purity, often achieving >99% by HPLC analysis.Example Data:

A similar procedure for 3-formylphenylboronic acid yielded 95% of theory with 99.5% purity (HPLC). Adjustments for trifluoromethoxy substitution are expected to require careful temperature and pH control to maintain product integrity.

Lithium-Halogen Exchange Route

An alternative and more reactive method involves lithium-halogen exchange using organolithium reagents such as butyllithium:

Procedure:

The protected bromoaromatic trifluoromethoxy derivative is treated with butyllithium at −78 °C to form the aryllithium intermediate. This intermediate is then reacted with triisopropyl borate to form the boronate ester, which upon hydrolysis yields the boronic acid.Advantages:

This route often provides higher yields (up to 99%) and cleaner products due to the high reactivity and selectivity of organolithium reagents.Disadvantages:

The requirement for very low temperatures (−78 °C) and the use of expensive and moisture-sensitive organolithium reagents make this method less practical for large-scale or industrial synthesis. Additionally, the trifluoromethoxy group may be sensitive to harsh lithiation conditions, requiring careful monitoring.

Direct Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is commonly introduced via specialized fluorination or trifluoromethoxylation reactions on phenolic precursors:

Method:

Phenols are converted to trifluoromethyl aryl ethers by treatment with reagents such as tetrachloromethane and anhydrous hydrogen fluoride in the presence of boron trifluoride catalyst under pressure at elevated temperatures (~150 °C). This method is effective but limited to substrates without ortho substituents capable of hydrogen bonding, which may hinder reaction efficiency.Relevance:

For preparing (2-formyl-3-(trifluoromethoxy)phenyl)boronic acid, the trifluoromethoxy group is preferably introduced early in the synthesis on the aromatic ring before the boronic acid functionality is installed.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Purity Control:

The most common impurities in formylphenylboronic acid syntheses are triarylboranes, borinic acids, and oxidative byproducts. These can be minimized by maintaining low temperatures during organometallic formation and borate addition, as well as by careful pH-controlled precipitation and washing steps.Temperature Sensitivity:

The trifluoromethoxy group is stable under the described reaction conditions but requires avoidance of prolonged exposure to strong bases or nucleophiles at elevated temperatures to prevent decomposition.Industrial Scale-Up:

The Grignard method with optimized temperature and pH control is favored industrially for cost reasons despite the need for purification steps. The lithium-halogen exchange, while efficient, is less practical for large scale due to reagent cost and handling complexity.Analytical Verification: High-performance liquid chromatography (HPLC) is the standard method for assessing purity, with typical target purities above 99% for synthetic intermediates used in further applications.

化学反应分析

Types of Reactions

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various biaryl compounds depending on the coupling partner.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

Boronic acids, including (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid, are widely utilized in the Suzuki-Miyaura coupling reaction, a key method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the electrophilicity of the boron center, facilitating the coupling process with various aryl halides.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Aqueous/organic biphasic system |

| 4-Fluorophenylboronic acid | 78 | Aqueous/organic biphasic system |

| 2-Naphthaleneboronic acid | 90 | Aqueous/organic biphasic system |

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of formylphenylboronic acids exhibit significant activity against various pathogens. For instance, compounds with similar structures have shown efficacy against Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .

Mechanism of Action

The mechanism underlying the antimicrobial activity is believed to involve the formation of stable complexes with diols present on microbial surfaces, inhibiting their growth. The increased acidity due to the trifluoromethoxy substituent enhances binding interactions with biological targets .

Materials Science

Dynamic Systems Creation

In materials chemistry, boronic acids are employed to create dynamic systems through coordination bonds. The unique properties of fluorinated boron compounds allow for the development of self-healing materials and sensors that can detect specific analytes. The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and responsiveness to environmental stimuli .

Case Studies

Study on Antimicrobial Properties

A study conducted on various substituted phenylboronic acids demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) lower than existing antifungal agents like Tavaborole against certain bacterial strains . This positions it as a promising candidate for further development in antimicrobial therapies.

Development of Sensors

Another case study focused on utilizing fluorinated boron compounds for creating sensors capable of detecting reactive oxygen species (ROS). The incorporation of this compound into sensor designs resulted in enhanced sensitivity and selectivity due to its unique electronic properties .

作用机制

The mechanism of action of (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid in biological systems often involves the interaction with specific enzymes or proteins. The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. This interaction can inhibit the enzyme’s activity, making it a potential therapeutic agent .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The trifluoromethoxy and formyl groups distinguish this compound from other aryl boronic acids. Below is a comparison with structurally similar compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances the boronic acid’s acidity compared to methoxy (-OCH₃) analogs, improving reactivity in cross-coupling reactions .

- Solubility : The formyl group improves aqueous solubility compared to chloro-substituted analogs, reducing precipitation risks in vitro .

Antiproliferative Effects

While direct data on this compound are unavailable, structurally related boronic acids exhibit varied biological activities:

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (antiproliferative) .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase at 1 µM .

Enzyme Inhibition

Boronic acids inhibit enzymes like β-lactamases and proteases via covalent interactions with catalytic serine residues . For example:

- Triazole-substituted boronic acids : Improved β-lactamase inhibition (Ki < 1 µM) due to optimized steric and electronic effects .

The trifluoromethoxy group in the target compound may enhance binding to hydrophobic enzyme pockets, while the formyl group could stabilize transition-state analogs .

生物活性

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry and biochemistry.

The compound has the following chemical structure and properties:

- Chemical Formula: C7H5BF4O3

- CAS Number: 1451392-92-9

- Molecular Weight: 215.92 g/mol

The introduction of the formyl group at position 2 of the boronic acid significantly increases its acidity, which can affect its biological activity and interactions with enzymes and receptors .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/ml | Moderate |

| Aspergillus niger | 100 µg/ml | Moderate |

| Escherichia coli | <50 µg/ml | High |

| Bacillus cereus | <50 µg/ml | High |

The compound shows higher activity against Aspergillus niger and Escherichia coli, with a lower MIC compared to existing antifungal agents like Tavaborole .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance. These studies reveal that boronic acids can effectively inhibit the activity of these enzymes, thereby enhancing the efficacy of β-lactam antibiotics .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes: The compound can bind to the active sites of specific enzymes, altering their activity. This is particularly relevant in the context of bacterial resistance mechanisms .

- Cell Membrane Permeability: Its structure may facilitate penetration into microbial cells, allowing for effective intracellular action against pathogens .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various phenylboronic acids, including this compound. Results indicated significant inhibition against Bacillus cereus, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

- β-Lactamase Inhibition : Another investigation focused on the ability of this compound to inhibit KPC-2 β-lactamase. The results showed promising Ki values, indicating strong binding affinity and potential for overcoming resistance in Gram-negative bacteria .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。